molecular formula C₈H₁₅ClO₂ B1144542 Heptan-2-yl carbonochloridate CAS No. 290819-03-3

Heptan-2-yl carbonochloridate

Cat. No. B1144542
CAS RN: 290819-03-3
M. Wt: 178.66
InChI Key:
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Description

Heptan-2-yl carbonochloridate is a chemical compound with the molecular formula C8H15ClO2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of Heptan-2-yl carbonochloridate consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Heptan-2-yl carbonochloridate has a molecular weight of 178.66 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Kinetics of Reactions with Chlorine Atoms : A study on the kinetics of chlorine atom reactions with various alkenes provides insights into the reactivity patterns of chlorine in organic compounds, which could be relevant to understanding the reactivity of Heptan-2-yl carbonochloridate (Ezell et al., 2002).

  • n-Heptane Isomerization Over Catalysts : Research on n-heptane isomerization over Pt/H-beta zeolites offers insights into the transformation processes of heptane derivatives, potentially relevant for understanding the behavior of Heptan-2-yl carbonochloridate (Kondo et al., 2007).

  • Corrosion Inhibition by Imidazoline Derivatives : A study on the synthesis of imidazoline derivative compounds, including those with heptadecyl substituents, as corrosion inhibitors for carbon steel in saline environments, could indicate the potential application of Heptan-2-yl carbonochloridate in similar contexts (Wahyuningrum et al., 2008).

  • Photocatalytic Applications : Research on selenium-incorporated polymeric carbon nitride for photocatalytic reactions provides insights into the potential application of Heptan-2-yl carbonochloridate in photocatalysis or similar processes (Li et al., 2020).

  • Oxidation Studies : A comprehensive study of n-heptane oxidation could offer insights into the oxidative behavior and stability of Heptan-2-yl carbonochloridate under various conditions (Curran et al., 1998).

Safety and Hazards

Heptan-2-yl carbonochloridate is classified as a hazardous substance. It has a signal word of “Danger” and is classified as 6.1,8 according to the UN classification . The precautionary statements include avoiding contact with skin and eyes, and not to inhale the substance .

properties

IUPAC Name

heptan-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-3-4-5-6-7(2)11-8(9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPYPXWLUOEKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptan-2-yl carbonochloridate

CAS RN

290819-03-3
Record name 2-Heptyl chloroformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYW5PU97UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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